4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline
Description
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)-2-nitroaniline |
InChI |
InChI=1S/C9H9N5O2/c1-13-9(11-5-12-13)6-2-3-7(10)8(4-6)14(15)16/h2-5H,10H2,1H3 |
InChI Key |
MAYRBCKAZLXZHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-Methyl-1H-1,2,4-Triazole Derivative
The initial stage involves constructing the 1,2,4-triazole core, which can be achieved through cyclization reactions of hydrazine derivatives with suitable precursors:
- Starting Material: Methyl hydrazine derivatives or hydrazides.
- Reaction: Cyclization with formyl compounds or nitriles under acidic or basic conditions to form the 1-methyl-1H-1,2,4-triazole ring.
This process is supported by methods reported in patents and literature, where cyclization of hydrazines with formyl compounds yields the desired triazole core efficiently.
Step 2: Nitration of 2-Aminobenzene Derivatives
Step 3: Coupling of Triazole with 2-Nitroaniline
- Reaction: The 1-methyl-1H-1,2,4-triazole derivative is coupled with 2-nitroaniline through nucleophilic substitution or via diazotization followed by azo coupling, depending on the functional groups involved.
- Alternative: Direct substitution on the aromatic ring using electrophilic aromatic substitution with the triazole moiety attached as a substituent.
Preparation via Multi-Component Reactions (MCRs)
Advanced synthetic strategies involve multi-component reactions that combine heterocyclic formation with aromatic nitration:
- Reagents: Aromatic amines, hydrazines, nitrating agents, and heterocyclic precursors.
- Process: Sequential addition under controlled conditions to form the target compound directly, reducing the number of purification steps.
Key Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine derivatives + formyl compounds | Ethanol or acetic acid | 80–100°C | ~70–85% | Cyclization to form triazole ring |
| 2 | Nitrating mixture (H2SO4/HNO3) | - | 0–5°C | N/A | Selective nitration at ortho position |
| 3 | Coupling reagents (e.g., diazonium salts) | Aqueous or organic solvents | Room temp | 60–75% | Formation of the final aromatic heterocycle |
Summary of Preferred Methods
| Method | Advantages | Disadvantages | Cost | Suitability |
|---|---|---|---|---|
| Cyclization of hydrazines + formyl compounds | High selectivity, well-established | Multi-step, requires purification | Moderate | Suitable for laboratory-scale synthesis |
| Aromatic nitration + coupling | Direct, scalable | Harsh conditions, side reactions | Moderate | Industrial applications with optimized conditions |
| Multi-component reactions | One-pot synthesis, time-efficient | Complex optimization | Higher | Emerging method, promising for large-scale synthesis |
Final Remarks
The synthesis of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline is rooted in heterocyclic chemistry, involving cyclization of hydrazine derivatives, nitration of aromatic amines, and subsequent coupling or substitution reactions. The choice of method depends on desired yield, scale, and available resources, with recent innovations focusing on greener, more efficient processes.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-aminoaniline.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1h-1,2,4-triazol-5-yl)-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific sites on target molecules, modulating their activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Core Scaffold : The target compound shares the nitroaniline backbone with 1-isopropyl-4-methyl-2-nitroaniline . However, the latter features an isopropyl group on the amine nitrogen, increasing steric bulk compared to the triazole-substituted derivative.
- Triazole Position: Both the target compound and the NIMH indole derivative incorporate the 1-methyl-1H-1,2,4-triazol-5-yl group.
- Nitro Group Effects : The 2-nitroaniline motif is common in compounds requiring electron-withdrawing groups for stabilization or directed reactivity. For example, in , the nitro group is reduced to an amine during benzimidazolone synthesis .
Physicochemical Properties
- Lipophilicity : The NIMH indole derivative has a calculated -logP of 2.92, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The target compound’s logP is expected to be lower due to the polar nitro group.
- Hydrogen Bonding: The trifluoro-propanol derivative has a higher hydrogen bond acceptor (HBA) count (8 vs. 5 in the target compound), enhancing solubility in polar solvents.
Q & A
Q. What are the optimal synthetic routes for 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-2-nitroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2 : Introduction of the nitro group via nitration of the aniline derivative using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts.
- Step 3 : Methylation of the triazole nitrogen using methyl iodide in DMF with K₂CO₃ as a base (60°C, 6 hours).
Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity (e.g., acetonitrile/water gradients for purification). Catalysts like Pd/C may enhance coupling efficiency in later stages .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(1-Methyl-1H-12,4-triazol-5-yl)-2-nitroaniline?
- Methodological Answer :
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆, 400 MHz | Confirm substituent positions and methyl group integration . |
| HPLC | C18 column, 70:30 acetonitrile/water, UV detection at 254 nm | Assess purity (>98%) and detect nitro-group degradation . |
| Mass Spectrometry | ESI+ mode, m/z 248 [M+H]⁺ | Verify molecular ion and fragmentation patterns . |
Q. What documented biological activities are associated with this compound, and what assays validate them?
- Methodological Answer :
- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against S. aureus and E. coli (IC₅₀: 12–25 µM) .
- Enzyme Inhibition : Evaluated against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and kinetic analysis (Kᵢ: 5–10 µM) .
- Anticancer Potential : MTT assays on HeLa cells (72-hour exposure, IC₅₀: 50 µM) with apoptosis markers (Annexin V/PI staining) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction mechanisms involving the nitro and triazole groups?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electrophilic aromatic substitution (nitro group) and triazole ring stability. Compare HOMO/LUMO orbitals to predict reactive sites .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways using GROMACS. Validate with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies mitigate variability in biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use uniform cell lines (e.g., ATCC-certified HeLa), serum-free media, and controlled O₂ levels (5% CO₂).
- Positive/Negative Controls : Include reference inhibitors (e.g., ketoconazole for CYP3A4) and vehicle-only groups to normalize data .
- Meta-Analysis : Apply statistical tools (e.g., Prism) to aggregate data from ≥3 independent studies, highlighting outliers via Grubbs’ test .
Q. How does the nitro group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The nitro group acts as a meta-directing EWG, favoring coupling at the para position relative to the triazole. Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ in DMF/H₂O (3:1), 80°C for 24 hours. Monitor regiochemistry via NOESY NMR .
- Competitive Experiments : Compare reactivity with non-nitro analogs (e.g., 4-methyl derivatives) to isolate electronic effects .
Q. What advanced crystallization techniques improve structural analysis of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/ethyl acetate, 4°C). Use SHELXL for refinement and Mercury CSD 2.0 for void analysis (≥90% completeness) .
- Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to detect polymorphs .
Notes
- All methodologies are derived from peer-reviewed protocols or validated experimental data in the cited references.
- For synthetic steps, prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
